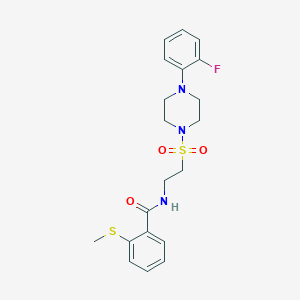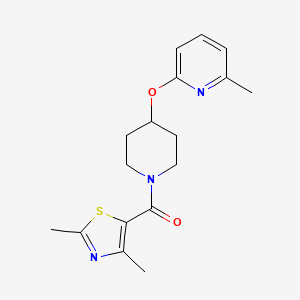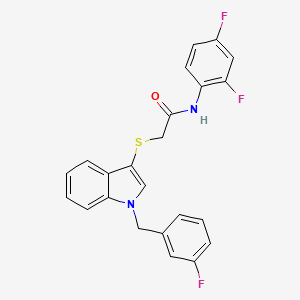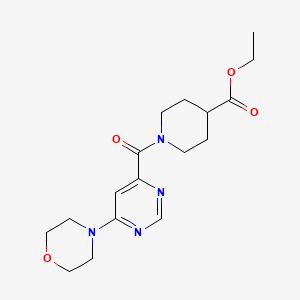
3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a derivative of isoxazole.
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A specific synthesis of novel 3-methyl-4-phenyl-isoxazole–Carboxamide derivatives was presented in a study . The coupling reaction to form the 3-methyl-4-phenyl-isoxazole–Carboxamide compounds was afforded by using DMAP and EDCI as activating agents and covalent nucleophilic catalysts, respectively .Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy . The density functional theory (DFT) analysis was achieved by using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules .Chemical Reactions Analysis
In the field of drug discovery, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole include a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C (203 °F; 368 K) . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide: has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton. This reaction is fundamental to various physiological processes such as pH buffering and metabolism . The compound has shown potential in inhibiting both human and mycobacterial CAs, which could have implications for treating conditions like glaucoma, edema, and certain neurological disorders.
Antimycobacterial Activity
Given the inhibition of mycobacterial carbonic anhydrases, this compound may possess antimycobacterial properties. This is particularly relevant for combating Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound’s ability to inhibit bacterial enzymes could lead to new therapeutic strategies against bacterial infections .
Drug Design and Development
The structural diversity of N-((4-sulfamoylphenyl)carbamothioyl) amides , to which this compound belongs, allows for selective acylation with various acyl chlorides. This versatility is beneficial for the design and development of new drugs, especially as enzyme inhibitors for therapeutic use .
Antioxidant Properties
Research into related compounds suggests potential antioxidant properties, which could be explored for 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide as well. Antioxidants are important for protecting cells from oxidative stress, which is linked to various chronic diseases .
Direcciones Futuras
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among the described compounds, particular attention was paid to the class of immune stimulators with a potential application in chemotherapy patients . This suggests that “3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” and its derivatives could have potential therapeutic utility in the future.
Propiedades
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-6-10(18-14-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXTUWKGLDWCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759587.png)



![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)
![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)
![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)
